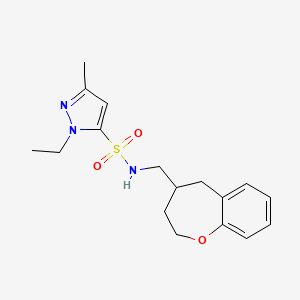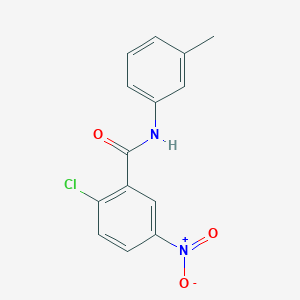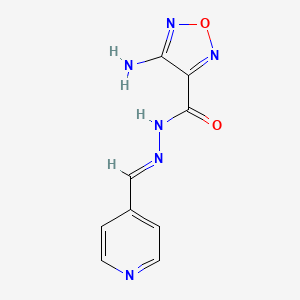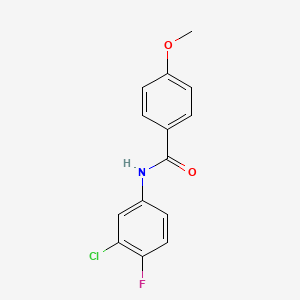![molecular formula C16H18N4O3 B5591500 1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5591500.png)
1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone often involves multi-step chemical reactions, including the cyclocondensation of specific amides and the formation of piperazine derivatives through intricate organic synthesis methods. For example, Zhang et al. (2007) detailed the synthesis of a new derivative of 2,5-piperazinedione, showcasing the complexity and precision required in the synthetic procedures of such compounds (Zhang, Wen, Tang, & Li, 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to 1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone is characterized using various analytical techniques, including single-crystal X-ray diffraction. These studies reveal critical features such as bond lengths, angles, and overall molecular conformation. For instance, Kumara et al. (2017) performed crystal structure studies and DFT calculations to understand the molecular structure of related piperazine derivatives, highlighting the importance of structural analysis in understanding these compounds' chemical behavior (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure, making them subjects of interest for various chemical reactions, including those leading to potential pharmacological applications. For example, Harish et al. (2013) synthesized novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and evaluated their in vivo anticonvulsant activity, illustrating the potential pharmaceutical applications of these compounds (Harish et al., 2013).
科学的研究の応用
Antimicrobial Activities
Research on compounds structurally related to 1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone indicates potential antimicrobial applications. For example, Bektaş et al. (2010) synthesized novel triazole derivatives and tested their antimicrobial activities, finding some with good or moderate activities against test microorganisms Molecules, 15, 2427-2438. Similarly, Mekky and Sanad (2020) created bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, demonstrating significant antibacterial efficacies Bioorganic Chemistry, 102, 104094.
Anticonvulsant Activity
Compounds with a piperazine component have shown promise in anticonvulsant applications. Aytemi̇r et al. (2010) synthesized new kojic acid derivatives with potential anticonvulsant properties, highlighting the therapeutic potential of such compounds in treating seizures Arzneimittelforschung, 60, 22-29.
Receptor Affinity and Pharmacological Activity
Research into compounds with a piperazine structure has explored their affinity for various receptors and potential pharmacological applications. Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties, displaying high 5-HT1A receptor affinity and promising fluorescence properties for receptor visualization Journal of Medicinal Chemistry, 52, 7892-7896.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-9-12(18-17-11)16(22)19-7-8-20(15(21)10-19)13-5-3-4-6-14(13)23-2/h3-6,9H,7-8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLHJKILJBWBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5591428.png)
![ethyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5591440.png)



![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5591475.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5591481.png)

![3-ethyl-6-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5591489.png)
![methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5591497.png)
![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)
![9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591508.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)
